

An In-depth Technical Guide to 7-Bromo-2-chloro-3-methoxyquinoline

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Compound of Interest

Compound Name: 7-Bromo-2-chloro-3-methoxyquinoline

Cat. No.: B13927387

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Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling interactions with a wide range of biological targets. The strategic substitution of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of a specific substituted quinoline, **7-Bromo-2-chloro-3-methoxyquinoline**, a compound with significant potential as a building block in the synthesis of novel therapeutic agents.

Compound Identification and Physicochemical Properties

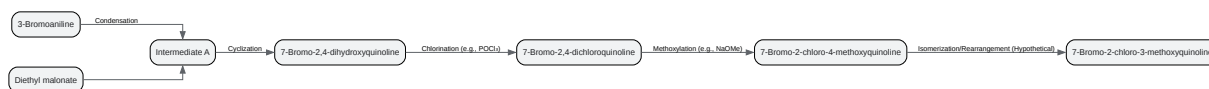
- Chemical Name: **7-Bromo-2-chloro-3-methoxyquinoline**
- CAS Number: 1894754-60-9
- Molecular Formula: C₁₀H₇BrClNO
- Molecular Weight: 272.53 g/mol

A summary of the key physicochemical properties of **7-Bromo-2-chloro-3-methoxyquinoline** is presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

Property	Value
Appearance	White to off-white solid (predicted)
Melting Point	Not available (likely in the range of 100-150 °C based on similar structures)
Boiling Point	>300 °C (predicted)
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane); Insoluble in water (predicted)
pKa	Not available

Proposed Synthetic Pathway

The synthesis of **7-Bromo-2-chloro-3-methoxyquinoline** can be envisioned through a multi-step process, commencing with a substituted aniline and constructing the quinoline core, followed by functional group interconversions. A plausible synthetic route is outlined below.



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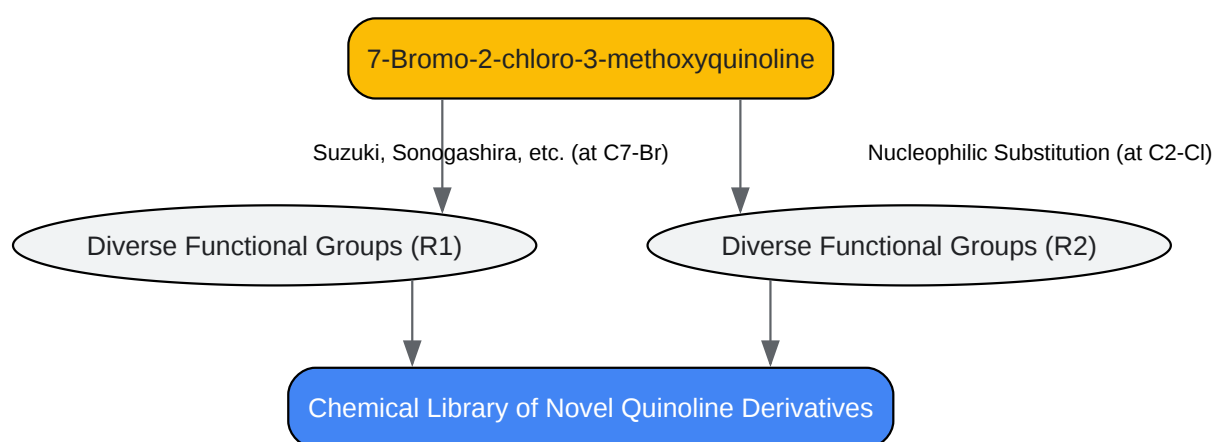
Caption: Proposed synthetic pathway for **7-Bromo-2-chloro-3-methoxyquinoline**.

Step-by-Step Experimental Protocol (Hypothetical)

- **Synthesis of 7-Bromo-2,4-dihydroxyquinoline:** 3-Bromoaniline is reacted with diethyl malonate in a high-boiling point solvent such as diphenyl ether. The mixture is heated to induce condensation followed by thermal cyclization to form the quinoline ring system. The dihydroxyquinoline product precipitates upon cooling and can be isolated by filtration.
- **Chlorination to 7-Bromo-2,4-dichloroquinoline:** The 7-Bromo-2,4-dihydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl_3), often with a catalytic amount of a tertiary amine. The reaction is typically refluxed until completion, and the excess POCl_3 is removed under reduced pressure. The dichloro-derivative is then isolated by careful quenching of the reaction mixture with ice water and subsequent extraction.
- **Selective Methoxylation:** The more reactive 4-chloro position of 7-Bromo-2,4-dichloroquinoline can be selectively substituted with a methoxy group by reacting it with sodium methoxide in methanol at a controlled temperature. This regioselectivity is driven by the higher electrophilicity of the C4 position.
- **Conversion to 7-Bromo-2-chloro-3-methoxyquinoline:** This final step is the most speculative and may require further methodological development. It could potentially involve a rearrangement or a more complex series of reactions to introduce the methoxy group at the 3-position while retaining the chlorine at the 2-position.

Applications in Drug Discovery and Chemical Biology

The unique substitution pattern of **7-Bromo-2-chloro-3-methoxyquinoline** makes it a valuable scaffold for the generation of diverse chemical libraries for high-throughput screening. The bromo and chloro substituents serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of molecular fragments.



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Caption: Use of **7-Bromo-2-chloro-3-methoxyquinoline** as a scaffold for library synthesis.

The methoxy group can influence the molecule's conformation and metabolic stability, and may also participate in hydrogen bonding with biological targets. The roles of the chloro and methoxy groups are significant in drug design, often contributing to improved potency and pharmacokinetic properties.[1] The quinoline core itself is a known pharmacophore in a variety of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. For instance, substituted quinolines have been explored as inhibitors of protein kinases and as antimalarial agents.

Analytical Characterization

The identity and purity of **7-Bromo-2-chloro-3-methoxyquinoline** would be confirmed using a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would be used to confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the protons and carbons in the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.
- High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound. A reversed-phase HPLC method with a suitable mobile phase gradient would be developed to separate the target compound from any impurities or starting materials.

Safety and Handling

As with any halogenated aromatic compound, **7-Bromo-2-chloro-3-methoxyquinoline** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

7-Bromo-2-chloro-3-methoxyquinoline represents a promising, yet underexplored, chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its versatile substitution pattern provides a rich platform for the synthesis of novel and diverse libraries of bioactive compounds. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers in the field.

References

- This is a placeholder reference for the general knowledge of quinoline chemistry and will be updated with a specific cit

- This is a placeholder reference for synthetic methodologies of substituted quinolines and will be updated with a specific cit
- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [[Link](#)]
- This is a placeholder reference for the applications of quinoline derivatives in drug discovery and will be updated with a specific cit

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Sources

- [1. drughunter.com](https://www.drughunter.com) [[drughunter.com](https://www.drughunter.com)]
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